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Compound of Interest

Compound Name: BDP TMR azide

Cat. No.: B13714336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP TMR azide is a bright and photostable fluorescent dye belonging to the

borondipyrromethene (BODIPY) class. Its spectral properties are similar to

tetramethylrhodamine (TAMRA), making it compatible with existing filter sets and imaging

systems designed for this popular fluorophore. A key feature of BDP TMR azide is its azide

functional group, which enables its use in copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) reactions, a cornerstone of "click chemistry." This bioorthogonal reaction allows for

the highly specific and efficient covalent labeling of alkyne-modified biomolecules.

In the context of in situ hybridization (ISH), BDP TMR azide serves as a detection reagent for

alkyne-labeled oligonucleotide probes. This approach offers an alternative to traditional

methods that rely on fluorophore-conjugated probes, which can sometimes be bulky and

sterically hinder hybridization. By separating the hybridization and labeling steps, this click

chemistry-based method can improve signal-to-noise ratios and provide greater flexibility in

experimental design. These application notes provide an overview of the properties of BDP
TMR azide and detailed protocols for its use in in situ hybridization.
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BDP TMR is a borondipyrromethene fluorophore with excitation and emission wavelengths that

closely match those of TAMRA.[1][2] Unlike TAMRA, BDP TMR exhibits a high fluorescence

quantum yield, approaching unity, which results in brighter signals.[2] It also demonstrates a

relatively long excited-state lifetime, making it suitable for fluorescence polarization assays.[1]

[2] The dye is hydrophobic but can be effectively used to label biomolecules in aqueous

environments.

Property Value Reference

Formula C24H27BF2N6O2

Molecular Weight 480.3 g/mol

Excitation Maximum 545 nm

Emission Maximum 570 nm

Fluorescence Quantum Yield ~0.95

Solubility DMSO, DMF, alcohols

Storage Conditions -20°C in the dark, desiccated

Experimental Protocols
I. Alkyne-Labeled Oligonucleotide Probe Preparation
Successful in situ hybridization using BDP TMR azide requires the use of an oligonucleotide

probe modified with a terminal alkyne group. These can be commercially synthesized or

prepared in the lab.

Protocol: Labeling of Alkyne-Modified Oligonucleotides with BDP TMR Azide (for probe

validation/testing in solution)

This protocol is adapted for the general labeling of alkyne-modified oligonucleotides and can be

used to confirm the reactivity of the probe and dye before proceeding to in situ experiments.

Materials:

Alkyne-modified oligonucleotide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32713535/
https://pubmed.ncbi.nlm.nih.gov/30418432/
https://pubmed.ncbi.nlm.nih.gov/30418432/
https://pubmed.ncbi.nlm.nih.gov/32713535/
https://pubmed.ncbi.nlm.nih.gov/30418432/
https://www.benchchem.com/product/b13714336?utm_src=pdf-body
https://www.benchchem.com/product/b13714336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BDP TMR azide

DMSO (anhydrous)

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

5 mM Ascorbic Acid (freshly prepared in nuclease-free water)

10 mM Copper(II)-TBTA complex in 55% DMSO

Nuclease-free water

Acetone with 3% lithium perchlorate (for precipitation)

Microcentrifuge tubes

Inert gas (Argon or Nitrogen)

Procedure:

Prepare Stock Solutions:

BDP TMR Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

Ascorbic Acid: Prepare a 5 mM stock solution in nuclease-free water. This solution

oxidizes quickly and should be made fresh for each experiment.

Copper(II)-TBTA Complex: Prepare a 10 mM stock solution in 55% DMSO.

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified

order:

Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)

Nuclease-free water to bring the reaction to the desired volume

2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

DMSO (to a final concentration of 50% v/v)
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10 mM BDP TMR azide stock solution (to a final concentration 1.5 times that of the

oligonucleotide)

5 mM Ascorbic Acid stock solution (to a final concentration of 0.5 mM)

Degas the Solution: Gently bubble inert gas through the reaction mixture for 30 seconds to

remove dissolved oxygen, which can interfere with the copper(I) catalyst.

Initiate the Reaction: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration

of 0.5 mM. Flush the headspace of the tube with inert gas and cap it tightly.

Incubation: Vortex the mixture thoroughly. If any precipitate is observed, heat the tube at

80°C for 3 minutes and vortex again. Incubate the reaction at room temperature overnight in

the dark.

Precipitation and Purification:

Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to the reaction

mixture.

Mix thoroughly and incubate at -20°C for 20 minutes.

Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.

Carefully discard the supernatant.

Wash the pellet with 1 mL of cold acetone and centrifuge again.

Discard the supernatant and air-dry the pellet.

The labeled oligonucleotide can be further purified by RP-HPLC or PAGE.

II. In Situ Hybridization with Post-Hybridization Click-
Chemistry Detection
This protocol describes the use of an alkyne-labeled oligonucleotide probe for in situ

hybridization, followed by detection using BDP TMR azide via a click reaction.
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Materials:

Cells/Tissue Preparation:

Cells cultured on coverslips or tissue sections on slides

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Hybridization:

Alkyne-labeled oligonucleotide probe

Hybridization buffer (e.g., 50% formamide, 5x SSC, 1 mg/mL yeast tRNA, 100 µg/mL

heparin, 0.1% Tween 20)

Wash buffers (e.g., 2x SSC with 50% formamide, 2x SSC, 0.2x SSC)

Click Reaction:

BDP TMR azide (10 mM stock in DMSO)

Copper(II) sulfate (CuSO4) (50 mM stock in nuclease-free water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in nuclease-free water)

Sodium ascorbate (100 mM stock in nuclease-free water, freshly prepared)

Click reaction buffer (e.g., PBS)

Washing and Mounting:

PBS with 0.1% Tween 20 (PBST)

DAPI or Hoechst for nuclear counterstaining
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Antifade mounting medium

Procedure:

Day 1: Cell/Tissue Preparation and Hybridization

Sample Preparation:

Fix cells or tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilize the samples with 0.5% Triton X-100 in PBS for 10-15 minutes at room

temperature.

Wash three times with PBS for 5 minutes each.

Pre-hybridization:

Equilibrate the samples in wash buffer (2x SSC with 50% formamide) for 10 minutes at

room temperature.

Incubate the samples in pre-warmed hybridization buffer for 1-2 hours at the hybridization

temperature (typically 37-55°C, depending on the probe).

Hybridization:

Dilute the alkyne-labeled probe in pre-warmed hybridization buffer to the desired final

concentration (typically 1-5 µM).

Denature the probe solution by heating at 75-85°C for 5 minutes, then immediately place

on ice.

Remove the pre-hybridization buffer from the samples and add the probe solution.

Incubate overnight in a humidified chamber at the hybridization temperature.

Day 2: Post-Hybridization Washes and Click Reaction
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Post-Hybridization Washes:

Wash the samples twice with pre-warmed wash buffer (2x SSC with 50% formamide) for

30 minutes each at the hybridization temperature.

Wash twice with 2x SSC for 10 minutes each at room temperature.

Wash once with 0.2x SSC for 10 minutes at room temperature.

Wash once with PBS for 5 minutes at room temperature.

Click Reaction:

Prepare the Click Reaction Cocktail (prepare fresh): For a 100 µL final volume, mix the

following in order:

85 µL PBS

2 µL 50 mM CuSO4 (final concentration: 1 mM)

2 µL 50 mM THPTA (final concentration: 1 mM)

1 µL 10 mM BDP TMR azide (final concentration: 100 µM)

10 µL 100 mM Sodium Ascorbate (final concentration: 10 mM)

Incubation: Add the click reaction cocktail to the samples and incubate for 30-60 minutes

at room temperature in the dark.

Post-Click Washes:

Wash the samples three times with PBST for 10 minutes each at room temperature in the

dark.

Wash once with PBS for 5 minutes.

Counterstaining and Mounting:
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Incubate the samples with a DAPI or Hoechst solution for nuclear counterstaining for 5-10

minutes.

Wash twice with PBS.

Mount the coverslips or slides with an antifade mounting medium.

Imaging:

Image the samples using a fluorescence microscope with appropriate filter sets for BDP

TMR (similar to TAMRA) and the nuclear counterstain.

Diagrams
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Caption: Experimental workflow for in situ hybridization with post-hybridization click chemistry

detection.

Reactants

Catalyst Product
Alkyne-Probe

Cu(I)

BDP TMR Azide

Labeled Probe
 Click Reaction 

Click to download full resolution via product page

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling of an

alkyne-probe.
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Problem Possible Cause Suggested Solution

High Background

- Insufficient washing after

hybridization or click reaction.-

Non-specific binding of the

probe or dye.

- Increase the stringency

and/or duration of the wash

steps.- Include blocking agents

in the hybridization buffer.-

Titrate the concentration of the

probe and BDP TMR azide.

Weak or No Signal

- Low abundance of the target

RNA.- Inefficient hybridization.-

Incomplete click reaction.-

Degradation of RNA.

- Use a higher concentration of

the probe.- Optimize

hybridization temperature and

time.- Ensure the freshness of

the sodium ascorbate

solution.- Use RNase-free

reagents and techniques

throughout the protocol.

Cell/Tissue Morphology is Poor
- Over-fixation or harsh

permeabilization.

- Reduce the fixation and

permeabilization times.- Use a

milder permeabilization agent.

Conclusion
The use of BDP TMR azide in conjunction with alkyne-labeled probes provides a powerful and

flexible method for in situ hybridization. The high quantum yield of the BDP TMR fluorophore

results in bright signals, while the bioorthogonal nature of the click reaction ensures specific

labeling. This two-step approach of hybridization followed by detection can enhance the

sensitivity and specificity of RNA and DNA visualization in cells and tissues, making it a

valuable tool for researchers in various fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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